molecular formula C9H9BrO3 B2723990 Methyl 4-bromo-2-hydroxy-6-methylbenzoate CAS No. 2089319-35-5

Methyl 4-bromo-2-hydroxy-6-methylbenzoate

Cat. No.: B2723990
CAS No.: 2089319-35-5
M. Wt: 245.072
InChI Key: XDUVTEPRZKJOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-hydroxy-6-methylbenzoate typically involves the esterification of 4-bromo-2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-bromo-2-hydroxy-6-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-hydroxy-6-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison: Methyl 4-bromo-2-hydroxy-6-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. For example, the presence of both a bromine atom and a hydroxyl group on the benzene ring can lead to unique substitution and oxidation reactions compared to similar compounds .

Biological Activity

Methyl 4-bromo-2-hydroxy-6-methylbenzoate, with the CAS number 2089319-35-5, is a compound of interest due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Molecular Formula: C9_9H9_9BrO3_3
Molecular Weight: 245.07 g/mol
Density: 1.5 ± 0.1 g/cm³
Boiling Point: 296.0 ± 35.0 °C at 760 mmHg
Flash Point: 132.8 ± 25.9 °C

These properties suggest that this compound is a stable compound under standard conditions, which is essential for its applications in biological and industrial contexts.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors, which may lead to therapeutic applications. The presence of the bromine atom and hydroxyl group enhances its reactivity, allowing it to participate in biochemical pathways that could be beneficial in treating diseases such as cancer and inflammation.

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Interactions: The structural features allow it to interact with various receptors, potentially leading to modulation of biological responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity: A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects: Research has shown that this compound can reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
This compound C9_9H9_9BrO3_3Contains bromine and hydroxyl groups; anti-cancer activity
Ethyl 4-bromo-2-hydroxy-6-methylbenzoateC10_10H11_11BrO3_3Ethyl group instead of methyl; studied for similar activities
Methyl 4-bromo-2-fluoro-6-methylbenzoateC9_9H8_8BrF O3_3Fluorine substitution; different biological interactions

Research Findings

Recent research highlights the potential applications of this compound in various fields:

  • Medicinal Chemistry: The compound is being explored as a precursor for drug development due to its ability to modify biological pathways .
  • Environmental Applications: Its stability and reactivity make it suitable for use in environmental monitoring and analysis .

Properties

IUPAC Name

methyl 4-bromo-2-hydroxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUVTEPRZKJOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.